
4-Ethynyl-1-methoxy-3-(methoxyethynyl)hex-3-ene-1,5-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-1-methoxy-3-(methoxyethynyl)hex-3-ene-1,5-diyne is an organic compound characterized by its unique structure, which includes multiple ethynyl and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-methoxy-3-(methoxyethynyl)hex-3-ene-1,5-diyne typically involves the use of alkynylation reactions. One common method includes the coupling of ethynyl and methoxyethynyl groups to a hex-3-ene-1,5-diyne backbone under controlled conditions. The reaction often requires the use of palladium catalysts and bases such as triethylamine to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynyl-1-methoxy-3-(methoxyethynyl)hex-3-ene-1,5-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the triple bonds to double or single bonds, resulting in alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as halides or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Halogenated or aminated derivatives
Aplicaciones Científicas De Investigación
4-Ethynyl-1-methoxy-3-(methoxyethynyl)hex-3-ene-1,5-diyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-1-methoxy-3-(methoxyethynyl)hex-3-ene-1,5-diyne involves its interaction with molecular targets through its ethynyl and methoxy groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, which enable the compound to exert its effects. The pathways involved may include the formation of reactive intermediates that interact with specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethynyl-4-methoxy-2-methylbenzene
- 4-Ethynyl-3-methoxy-1,2-thiazole
- 2-Ethynylanisole
Uniqueness
4-Ethynyl-1-methoxy-3-(methoxyethynyl)hex-3-ene-1,5-diyne is unique due to its combination of multiple ethynyl and methoxy groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and interactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
823813-86-1 |
|---|---|
Fórmula molecular |
C12H8O2 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
4-ethynyl-1-methoxy-3-(2-methoxyethynyl)hex-3-en-1,5-diyne |
InChI |
InChI=1S/C12H8O2/c1-5-11(6-2)12(7-9-13-3)8-10-14-4/h1-2H,3-4H3 |
Clave InChI |
QWNYLSSUSBOESY-UHFFFAOYSA-N |
SMILES canónico |
COC#CC(=C(C#C)C#C)C#COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


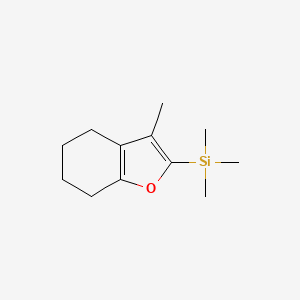
![6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14224708.png)

![2-Furancarboxamide, 5-nitro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B14224719.png)

![1H-Indole, 3-[[4-(3-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14224729.png)
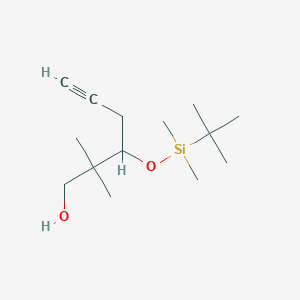
![2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B14224743.png)
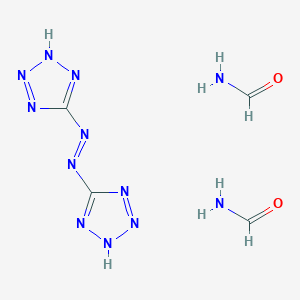
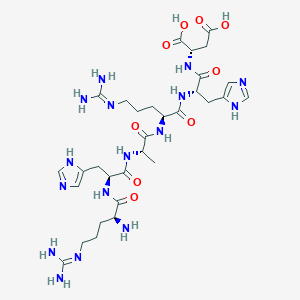
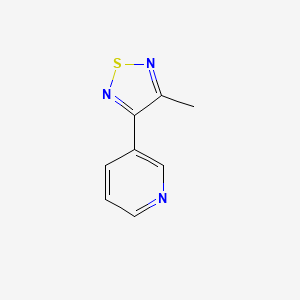
![Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]-](/img/structure/B14224765.png)
![6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14224773.png)
![Acetamide, 2-[bis(2-pyridinylmethyl)amino]-N-[1-(2-pyridinyl)ethyl]-](/img/structure/B14224785.png)
